molecular formula C12H18N2O B2810169 (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine CAS No. 2277126-46-0

(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine

Cat. No. B2810169
CAS RN: 2277126-46-0
M. Wt: 206.289
InChI Key: ZCMJAUNJEQHREP-GHMZBOCLSA-N
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Description

(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine, also known as JNJ-40411813, is a novel compound that has been recently developed and studied for its potential therapeutic applications. This compound belongs to the class of cyclohexylamines and has been found to have significant pharmacological activity, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine involves its binding to the 5-HT2C receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in the activity of neurons in the brain, which can lead to changes in behavior and physiology. The exact mechanism of action of (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine has been shown to have significant effects on behavior and physiology in animal models. It has been found to reduce anxiety-like behavior, increase locomotor activity, and decrease food intake. These effects are believed to be mediated by the activation of the 5-HT2C receptor and the modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine has several advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research. It has also been extensively studied in animal models, providing a wealth of data on its pharmacological activity. However, there are also limitations to its use in laboratory experiments. It has not yet been tested in human subjects, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders and depression. It has also been suggested that (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine may have applications in the treatment of obesity and other metabolic disorders. Further research is needed to fully understand the pharmacological activity and potential therapeutic applications of (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine.

Synthesis Methods

The synthesis of (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine involves several steps, starting with the reaction of 5-methylpyridine-2-carboxylic acid with cyclohexylamine. This reaction forms an intermediate product, which is then treated with a coupling reagent to form the final compound. The synthesis of (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

(1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have significant activity at the 5-HT2C receptor, a G protein-coupled receptor that is involved in the regulation of mood, appetite, and anxiety. (1R,2R)-2-(5-Methylpyridin-2-yl)oxycyclohexan-1-amine has been shown to modulate the activity of this receptor, leading to changes in behavior and physiology.

properties

IUPAC Name

(1R,2R)-2-(5-methylpyridin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-7-12(14-8-9)15-11-5-3-2-4-10(11)13/h6-8,10-11H,2-5,13H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMJAUNJEQHREP-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine

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